molecular formula C19H30N2O4 B14647742 p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester CAS No. 53251-87-9

p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester

Cat. No.: B14647742
CAS No.: 53251-87-9
M. Wt: 350.5 g/mol
InChI Key: QFGAHDNFJKVAQU-UHFFFAOYSA-N
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Description

p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester: is a chemical compound with the molecular formula C19H30N2O4 and a molecular weight of 350.4525 g/mol . This compound is known for its complex structure, which includes a p-cymene core substituted with a carboxylic acid group and a dimethylamino propylcarbamoylmethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester involves multiple steps. The starting material is typically p-cymene, which undergoes a series of reactions to introduce the carboxylic acid group and the dimethylamino propylcarbamoylmethoxy group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester stands out due to its specific functional groups and structural features.

Properties

CAS No.

53251-87-9

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

methyl 2-[2-[3-(dimethylamino)propylamino]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C19H30N2O4/c1-13(2)15-9-8-14(3)17(19(23)24-6)18(15)25-12-16(22)20-10-7-11-21(4)5/h8-9,13H,7,10-12H2,1-6H3,(H,20,22)

InChI Key

QFGAHDNFJKVAQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OCC(=O)NCCCN(C)C)C(=O)OC

Origin of Product

United States

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